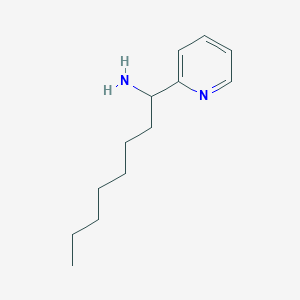
Methyl s-(pyrimidin-2-yl)cysteinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl s-(pyrimidin-2-yl)cysteinate is a compound that features a pyrimidine ring attached to a cysteine derivative Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl s-(pyrimidin-2-yl)cysteinate typically involves the reaction of cysteine with a pyrimidine derivative. One common method includes the use of methylation agents to introduce the methyl ester group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl s-(pyrimidin-2-yl)cysteinate can undergo various chemical reactions including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
科学的研究の応用
Methyl s-(pyrimidin-2-yl)cysteinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl s-(pyrimidin-2-yl)cysteinate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function. The cysteine derivative part of the molecule can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. These interactions can influence various biological pathways and processes.
類似化合物との比較
Similar Compounds
N-(pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds also feature a pyrimidine ring and have been studied for their quorum sensing inhibitory effects.
2-(pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Uniqueness
Methyl s-(pyrimidin-2-yl)cysteinate is unique due to its combination of a pyrimidine ring with a cysteine derivative. This structure allows it to interact with both nucleic acids and proteins, providing a versatile tool for various scientific applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industrial applications.
特性
分子式 |
C8H11N3O2S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC名 |
methyl 2-amino-3-pyrimidin-2-ylsulfanylpropanoate |
InChI |
InChI=1S/C8H11N3O2S/c1-13-7(12)6(9)5-14-8-10-3-2-4-11-8/h2-4,6H,5,9H2,1H3 |
InChIキー |
DVNCBAPMRIRKBS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CSC1=NC=CC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


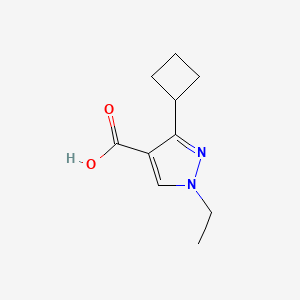
amine](/img/structure/B13220255.png)

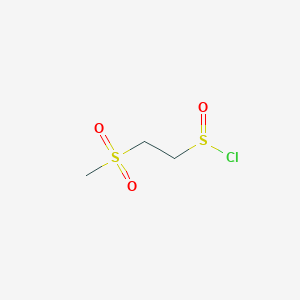
![1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13220268.png)

![2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine](/img/structure/B13220280.png)

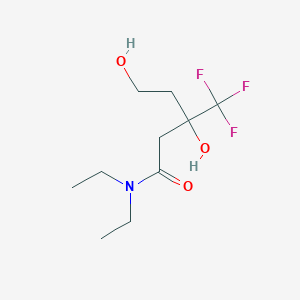
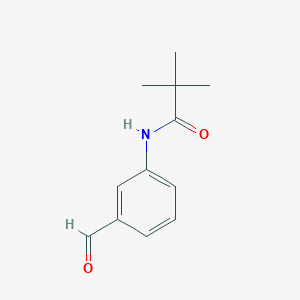
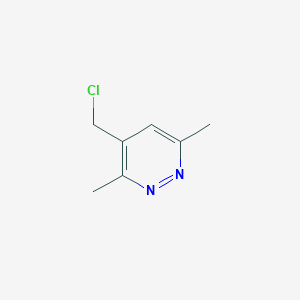
amine](/img/structure/B13220302.png)
![tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate](/img/structure/B13220310.png)
